Product packaging for 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one(Cat. No.:)

5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one

Cat. No.: B13098987
M. Wt: 184.19 g/mol
InChI Key: RENGYVTXCUBFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one is a pyrimidinone derivative of interest in various research fields. Pyrimidine cores are fundamental in medicinal chemistry and agrochemical development. This compound is provided as a high-purity material to ensure experimental reproducibility. It is intended for research use only and is not approved for use in humans, animals, or as a therapeutic agent. Note: Specific applications, mechanisms of action, and detailed research value for this exact compound are not available in public databases and would need to be populated from internal or proprietary data sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3 B13098987 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-ethyl-4,6-dimethoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O3/c1-4-5-6(12-2)9-8(11)10-7(5)13-3/h4H2,1-3H3,(H,9,10,11)

InChI Key

RENGYVTXCUBFKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)N=C1OC)OC

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One

Retrosynthetic Analysis of the 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one Framework

A retrosynthetic analysis of the target molecule, this compound (I), provides a logical roadmap for its synthesis. The primary disconnection points are the two ether linkages at the C4 and C6 positions. Cleaving these C-O bonds through a functional group interconversion (FGI) strategy suggests that the methoxy (B1213986) groups are likely installed via nucleophilic substitution. This points to a precursor such as 4,6-dichloro-5-ethylpyrimidin-2(1H)-one (II).

Further disconnection of this chlorinated intermediate involves another FGI. The chloro groups are effective leaving groups that are typically introduced by treating the corresponding hydroxyl groups with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This leads back to the key intermediate, 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one (III), which is more commonly known as 5-ethylbarbituric acid.

The pyrimidinone ring itself can be deconstructed via the disconnection of the C-N bonds formed during cyclization. This reveals two fundamental building blocks: urea (B33335) (V) and a substituted 1,3-dicarbonyl compound, specifically diethyl ethylmalonate (IV). nih.govresearchgate.net This analysis highlights a convergent synthetic plan: the condensation of diethyl ethylmalonate and urea to form the pyrimidinone ring, followed by functionalization to introduce the methoxy groups.

Strategies for Pyrimidinone Ring Formation

The formation of the central pyrimidinone ring is the cornerstone of the synthesis. This is typically achieved through condensation reactions that bring together the necessary carbon and nitrogen atoms to form the six-membered heterocycle.

The most direct and well-established method for synthesizing the 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one core is the cyclocondensation reaction between a substituted malonic ester and urea. nih.govresearchgate.net In this specific case, diethyl ethylmalonate is the 1,3-dicarbonyl component.

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The base serves to deprotonate the urea, increasing its nucleophilicity, and also facilitates the condensation by promoting the elimination of ethanol. The mixture is heated to drive the reaction to completion, resulting in the formation of the sodium salt of 5-ethylbarbituric acid, which is then neutralized with acid to yield the final dihydroxy pyrimidinone product. This method is a variation of the classic synthesis of barbiturates. wikipedia.org

Table 1: Cyclocondensation for 5-Ethylbarbituric Acid Synthesis

Reactant 1 Reactant 2 Base/Catalyst Solvent Product Ref.
Diethyl ethylmalonate Urea Sodium Ethoxide Ethanol 5-Ethylbarbituric Acid wikipedia.org

An alternative, though often less direct, strategy for forming the pyrimidinone ring involves intramolecular cyclization. This approach begins with a linear precursor that already contains all the necessary atoms for the ring. For instance, one could envision a synthetic route starting from diethyl ethylmalonate and a protected urea derivative.

In such a pathway, an N-acylurea intermediate could be formed first. Diethyl ethylmalonate could be partially hydrolyzed and activated (e.g., as an acyl chloride or ester) and then reacted with urea to form an open-chain ureide. Subsequent base-catalyzed intramolecular cyclization of this intermediate would then lead to the formation of the 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one ring with the elimination of water or an alcohol. While theoretically plausible, this method is often more laborious than the direct one-pot cyclocondensation and is less commonly employed for this specific target.

Introduction and Functionalization of Methoxy Groups

With the 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one core in hand, the next critical phase is the introduction of the two methoxy groups. This transformation is not a simple etherification due to the tautomeric nature of the precursor and the potential for competing N-alkylation.

The most robust and widely used method for converting the 4,6-dihydroxy groups to methoxy groups involves a two-step sequence: chlorination followed by nucleophilic substitution. mdpi.com

First, the 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or with phosphorus pentachloride (PCl₅) as a co-reagent. nih.govindianchemicalsociety.com This reaction converts the enolic hydroxyl groups into chloro groups, yielding 4,6-dichloro-5-ethylpyrimidin-2(1H)-one. The Vilsmeier-Haack reaction is a related process used to convert dihydroxypyrimidines to their dichloro counterparts. mdpi.com

In the second step, the resulting dichloropyrimidine is subjected to nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) in methanol (B129727). orgsyn.org The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloride ions by the methoxide nucleophile, affording the desired this compound.

Table 2: Two-Step Methoxylation of Pyrimidinone Core

Starting Material Reagent(s) Intermediate Reagent(s) Final Product Ref.

Direct O-alkylation or etherification of 5-ethyl-4,6-dihydroxypyrimidin-2(1H)-one presents significant challenges. The precursor exists in tautomeric equilibrium with its keto forms and possesses acidic N-H protons at positions 1 and 3. When treated with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) and a base, a mixture of products is often obtained due to competing O-alkylation and N-alkylation. nih.gov

Achieving selective O-alkylation over N-alkylation requires carefully controlled reaction conditions, specific alkylating agents, and sometimes the use of protecting groups, making it a less synthetically efficient route. nih.gov The reaction's outcome can be highly dependent on factors such as the solvent, the nature of the base, and the electrophile. Given these complexities, the chlorination-substitution sequence remains the more reliable and predictable method for preparing this compound.

Elaboration of the Ethyl Substituent at Position 5

The introduction of an ethyl group at the C5 position of the 4,6-dimethoxypyrimidin-2(1H)-one core can be achieved through two primary strategies: direct alkylation of the pyrimidinone ring or by constructing the ring using a precursor that already contains the ethyl moiety.

Direct Alkylation Approaches

Direct alkylation of a pre-formed 4,6-dimethoxypyrimidin-2(1H)-one ring at the C5 position presents a synthetic challenge. The C5 position of the pyrimidine ring is nucleophilic in character, making it theoretically susceptible to attack by electrophilic alkylating agents. However, such reactions are often complicated by competing reactions, particularly N-alkylation at the N1 or N3 positions, and potential reactions at the oxygen atoms of the methoxy groups under harsh conditions.

Regioselective C5-alkylation often requires specialized reagents or reaction conditions that can direct the substituent to the desired carbon atom. Methodologies such as metal-catalyzed C-H activation or Friedel-Crafts-type alkylations could potentially be employed, although specific examples for this particular substrate are not prevalent in the literature. These approaches remain an area for synthetic exploration to achieve a direct and efficient C5-ethylation.

Precursor-Based Introduction of the Ethyl Moiety

A more common and synthetically reliable method involves constructing the pyrimidine ring from acyclic precursors where the ethyl group is already incorporated. This approach ensures the unequivocal placement of the substituent at the C5 position. The general strategy involves the cyclocondensation of a three-carbon component bearing the ethyl group with a reagent that provides the N-C-N fragment of the pyrimidine ring.

A typical precursor for the C2-C4-C5-C6 portion of the ring is an ethyl-substituted β-dicarbonyl compound, such as diethyl 2-ethylmalonate. This compound can be condensed with a reagent like guanidine (B92328) or S-methylisothiourea. The reaction sequence is as follows:

Condensation: Diethyl 2-ethylmalonate is reacted with a suitable amidine derivative (e.g., guanidine) in the presence of a base like sodium ethoxide. This reaction forms the heterocyclic ring, yielding 2-amino-5-ethylpyrimidine-4,6(1H,5H)-dione.

Hydrolysis/Modification: The resulting intermediate can be further modified. For instance, the 2-amino group can be removed, and the hydroxyl groups at positions 4 and 6 can be converted to methoxy groups.

O-Methylation: The final step involves the O-methylation of the 4,6-dihydroxy groups, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, to afford the target compound, this compound.

This precursor-based method offers excellent control over the substitution pattern of the final pyrimidinone product.

One-Pot Multicomponent Reactions for Pyrimidinone Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidinones (B12756618) from simple starting materials in a single step. chemmethod.com These reactions are valued for their atom economy, reduced waste, and operational simplicity. researchgate.net The Biginelli reaction, discovered in 1893, is the most prominent MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). chemmethod.comnih.gov

To synthesize a pyrimidinone with a C5-ethyl group via a Biginelli-type reaction, the appropriate precursors must be selected. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. nih.gov By using an ethyl-substituted β-ketoester, such as ethyl 2-ethylacetoacetate, the ethyl group is incorporated at the C5 position of the resulting dihydropyrimidinone ring.

While the classic Biginelli reaction yields a dihydropyrimidinone, this core structure is a valuable intermediate that can be subsequently oxidized to the fully aromatic pyrimidinone. A novel and sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been developed, showcasing a modern approach to building the pyrimidine core. organic-chemistry.orgnih.gov This method proceeds through condensation and dehydrogenation steps, offering regioselective access to unsymmetrically substituted pyrimidines. organic-chemistry.orgnih.gov

β-Dicarbonyl CompoundAldehydeUrea/ThioureaCatalyst/ConditionsProduct TypeYieldReference
Ethyl Acetoacetate4-CyanobenzaldehydeThioureaNH4Cl, Acetic Acid, 100°C5-Ethoxycarbonyl-DHPMNot specified nih.gov
Ethyl AcetoacetateAromatic AldehydesUreaCd-COF, Solvent-free, 110°C5-Ethoxycarbonyl-DHPMup to 98% chemmethod.com
Ethyl Acetoacetate4-ChlorobenzaldehydeUreap(AMPS) hydrogel, Ethanol, Reflux5-Ethoxycarbonyl-DHPM94% chemmethod.com
Ethyl AcetoacetateAromatic AldehydesUreaAmmonium Molybdate, Acetic Acid5-Ethoxycarbonyl-DHPMHigh researchgate.net

Catalytic Approaches in this compound Synthesis

The efficiency of pyrimidinone synthesis, particularly through multicomponent reactions, is often significantly enhanced by the use of catalysts. A wide array of catalysts, including Lewis acids, Brønsted acids, organocatalysts, and heterogeneous catalysts, have been employed to improve reaction rates and yields.

For instance, hafnium triflate (Hf(OTf)4) has been identified as a highly potent Lewis acid catalyst for the Biginelli reaction, especially under solvent-free conditions. nih.gov The catalytic effect is believed to proceed by enhancing the imine formation pathway and activating the enamine route. nih.gov Similarly, heterogeneous catalysts like a Cadmium-based Covalent Organic Framework (Cd-COF) have shown exceptional activity and selectivity in the solvent-free synthesis of DHPMs, with the advantage of being reusable. chemmethod.com The use of hydrogels as green and reusable catalysts has also been reported, offering high yields and an environmentally friendly approach. chemmethod.com These catalytic systems are crucial for developing sustainable and efficient synthetic protocols.

CatalystCatalyst TypeReactionKey AdvantagesReference
Hf(OTf)4Lewis AcidBiginelli ReactionHigh potency, effective under solvent-free conditions nih.gov
Cd-COFHeterogeneousBiginelli ReactionHigh activity, reusable, solvent-free chemmethod.com
p(AMPS) HydrogelHeterogeneous (Green Catalyst)Biginelli ReactionEnvironmentally friendly, reusable, high yields chemmethod.com
Ammonium MolybdateLewis AcidBiginelli ReactionEco-friendly, easy workup, high yields researchgate.net
PN5P-Ir-pincer complexesOrganometallicMCR of Alcohols and AmidinesHigh regioselectivity, sustainable (uses alcohols) nih.gov

Modern Synthetic Techniques

Advances in synthetic methodology have provided new tools to facilitate the construction of heterocyclic compounds. Techniques such as microwave-assisted synthesis offer significant advantages over traditional methods.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. blucher.com.brrsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives and related heterocycles. rsc.org

In the context of multicomponent reactions, microwave irradiation can accelerate the formation of pyrimidinones significantly. For example, a rapid and green microwave-mediated synthesis of pyrimidinones has been developed using water as a solvent. blucher.com.br In another study, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was optimized under microwave conditions, achieving an 84% yield in just 20 minutes at 180°C, a significant improvement over conventional heating methods. rsc.orgrsc.org The application of microwave heating could foreseeably be applied to the cyclocondensation reactions required to form the this compound core, offering a faster and more efficient route.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Multicomponent Pyrimidinone SynthesisUp to 2 days20 minSignificant time reduction blucher.com.br
Synthesis of Imidazo[1,2-a]pyrimidinonesSeveral hours (reflux in DMF)20-30 minImproved yields (e.g., 84%) and purity rsc.orgrsc.org
General Heterocycle SynthesisHoursMinutesGenerally higher yields and purity nih.gov

Flow Chemistry Applications in Heterocycle Synthesis

Currently, there is a notable absence of specific research detailing the synthesis of this compound using flow chemistry methodologies in publicly available scientific literature. While continuous flow processes are increasingly being adopted for the synthesis of various heterocyclic compounds, including substituted pyrimidines and pyrimidinones, dedicated studies focusing on this particular molecule have not been reported.

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers significant advantages over traditional batch synthesis. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety for handling hazardous intermediates, and simplified scalability. researchgate.netresearchgate.net The application of this technology has been successfully demonstrated for the synthesis of a variety of heterocyclic scaffolds, which are crucial components in many pharmaceuticals and agrochemicals. mdpi.com

For instance, flow chemistry has been effectively utilized in the synthesis of various substituted pyrimidines through iron-catalyzed homocoupling of α,β-unsaturated ketoximes. researchgate.net This approach allows for the rapid construction of 2,4,6-trisubstituted pyrimidines under mild conditions. Another example is the use of continuous-flow retro-Diels-Alder reactions to prepare pyrimidinone derivatives, which often results in higher yields compared to conventional batch methods. researchgate.net

The Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, has also been adapted to continuous flow conditions, showcasing the potential for scalable production. mdpi.com These examples underscore the versatility and potential of flow chemistry in the synthesis of pyrimidine-based compounds.

Although direct data on the flow synthesis of this compound is not available, the general principles and successful applications of flow chemistry in the synthesis of related pyrimidinone structures suggest that a flow-based approach would be feasible. A hypothetical flow process would likely involve the reaction of a suitably substituted 1,3-dicarbonyl compound (or its enol ether equivalent) with a urea derivative, potentially catalyzed by an immobilized acid or base within a packed-bed reactor. The precise conditions, such as temperature, pressure, residence time, and solvent, would require empirical optimization.

The development of such a process would offer a more efficient, safer, and scalable alternative to traditional batch synthesis for this class of compounds. However, without specific research and documented findings, any detailed description, including data tables and specific research outcomes for the flow synthesis of this compound, would be speculative. Future research in the area of continuous flow synthesis of substituted pyrimidinones may eventually provide the specific data required for a detailed analysis.

Precursor Chemistry and Intermediate Transformations in 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One Synthesis

Synthesis and Derivatization of β-Dicarbonyl Compounds for Pyrimidine (B1678525) Annulation

The construction of the pyrimidine ring is most classically achieved through the condensation of a three-carbon β-dicarbonyl compound with an N-C-N synthon such as urea (B33335), guanidine (B92328), or an amidine. nih.gov This approach is foundational for producing a wide array of pyrimidine-based structures.

For the synthesis of the target molecule, the critical β-dicarbonyl precursor is diethyl 2-ethylmalonate . This compound provides the C4, C5, and C6 atoms of the pyrimidine ring, with the ethyl group pre-installed at the eventual C5 position. The reaction of this substituted malonic ester with urea in the presence of a strong base like sodium ethoxide leads to the formation of 5-ethylbarbituric acid. Alternatively, condensation with guanidine yields 2-amino-5-ethyl-4,6-dihydroxypyrimidine. nih.govnih.gov These initial cyclization reactions form the stable 5-ethyl-substituted pyrimidine core, which serves as a versatile platform for subsequent modifications. The use of substituted malonates is a robust and widely employed strategy for accessing 5-substituted pyrimidine-2,4,6-triones and their derivatives. nih.gov

Table 1: Key β-Dicarbonyl Annulation Reactions

β-Dicarbonyl Precursor N-C-N Synthon Product
Diethyl 2-ethylmalonate Urea 5-Ethylbarbituric acid

Preparation of Functionalized Pyrimidine Intermediates

Once the 5-ethylpyrimidine (B1285229) ring is formed, the hydroxy or amino groups at the C2, C4, and C6 positions must be converted into the desired functionalities of the final product. This typically involves the preparation of highly reactive halogenated intermediates.

Halogenated Pyrimidine Precursors

Halogenated pyrimidines are pivotal intermediates due to the lability of the halogen atoms, which allows for subsequent nucleophilic substitution reactions. The conversion of hydroxypyrimidines (or their tautomeric oxo forms) into chloropyrimidines is a standard and crucial transformation. This is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.net

Starting from 5-ethylbarbituric acid, treatment with excess POCl₃ results in the formation of 2,4,6-trichloro-5-ethylpyrimidine . Similarly, chlorination of 2-amino-5-ethyl-4,6-dihydroxypyrimidine can yield 2-amino-4,6-dichloro-5-ethylpyrimidine . nih.govnih.gov These chlorinated intermediates are highly reactive synthons. The chlorine atoms, particularly at the C4 and C6 positions, are readily displaced by nucleophiles such as sodium methoxide (B1231860) to install the required methoxy (B1213986) groups.

An alternative route that bypasses the initial cyclization with a malonate involves the direct condensation of simpler precursors. For instance, pyrimidines can be synthesized through the condensation of N-vinyl amides with nitriles. nih.gov

Table 2: Representative Halogenation Reactions

Starting Material Reagent(s) Halogenated Intermediate
5-Ethylbarbituric acid POCl₃ 2,4,6-Trichloro-5-ethylpyrimidine
2-Amino-5-ethyl-4,6-dihydroxypyrimidine POCl₃ / Vilsmeier Reagent 2-Amino-4,6-dichloro-5-ethylpyrimidine nih.gov

Aminopyrimidine and Hydroxypyrimidine Intermediates

Hydroxypyrimidine intermediates are the direct products of the initial ring-forming condensation reactions. Key examples include 5-ethyl-4,6-dihydroxypyrimidine and 2-amino-5-ethyl-4,6-dihydroxypyrimidine . nih.gov The term "hydroxypyrimidine" is often used interchangeably with its more stable keto tautomer, the pyrimidinone (see Section 3.3). These compounds are typically stable, crystalline solids that serve as the primary feedstock for halogenation reactions. chemicalbook.com

The synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) from diethyl malonate and guanidine is a well-established procedure, often carried out in the presence of sodium ethoxide or sodium methoxide to facilitate the condensation. chemicalbook.com A modified version of this condensation using the corresponding monosubstituted malonic acid diester, such as diethyl 2-ethylmalonate, provides the 5-substituted analogs in high yields. nih.govnih.gov These dihydroxy intermediates are crucial as they provide the foundational structure upon which the final product is built.

Alkylsulfonylpyrimidine Derivatives as Synthons

While less common than halogenated precursors for this specific synthetic pathway, alkylsulfonylpyrimidine derivatives can also function as effective synthons. The sulfonyl group (–SO₂R) can act as a good leaving group in nucleophilic aromatic substitution reactions, similar to a halide. The preparation of such derivatives can be achieved by reacting a pyrimidine base with a sulfonyl chloride. While often seen in the final products of certain agrochemicals, their utility as reactive intermediates provides an alternative to halogenated pyrimidines for introducing nucleophiles onto the pyrimidine ring.

Management of Tautomeric Forms of Pyrimidinones (B12756618) During Synthesis

Pyrimidines bearing hydroxyl groups at the C2, C4, or C6 positions exist in a dynamic equilibrium with their corresponding keto tautomers (pyrimidinones or uracils). This tautomerism is a critical consideration during synthesis as it dictates the molecule's reactivity. For instance, 4,6-dihydroxypyrimidine predominantly exists in its dioxo form. acs.org

The chlorination of these "hydroxypyrimidines" with reagents like POCl₃ does not proceed through the aromatic enol (dihydroxy) form but rather through the keto (pyrimidinone) tautomer. The reaction is effectively a dehydration/chlorination of the amide-like functional groups within the ring. Understanding this equilibrium is essential for predicting reactivity and selecting appropriate reaction conditions. The presence of different substituents and the nature of the solvent can influence the position of the tautomeric equilibrium. For synthetic purposes, the molecule's ability to exist in the keto form is what enables its successful conversion to the crucial chlorinated intermediates.

Precursors for the 5-Ethyl Moiety

The introduction of the ethyl group at the C5 position is a defining feature of the target molecule's synthesis. The most straightforward and common strategy is to incorporate this moiety from the very beginning of the synthetic sequence.

The primary precursor for this purpose is diethyl 2-ethylmalonate . As a substituted β-dicarbonyl compound, it ensures that the ethyl group is correctly positioned on the pyrimidine ring following the initial cyclization reaction. nih.gov This approach avoids the need for potentially low-yielding or non-selective C-H functionalization reactions on a pre-formed pyrimidine ring.

An alternative, though less common, synthetic strategy for related compounds involves using precursors where the ethyl group is part of a different building block. For example, some pyrimidine syntheses can be achieved by condensing nitriles with amides. nih.gov In such a conceptual approach, a precursor like butyronitrile could potentially provide the C5-ethyl and C6 fragment of the ring.

Table 3: Key Precursors for the 5-Ethyl Group

Precursor Role in Synthesis Resulting Intermediate
Diethyl 2-ethylmalonate C4-C5-C6 building block 5-Ethylbarbituric acid or 2-Amino-5-ethyl-4,6-dihydroxypyrimidine nih.gov

Derivatization and Reactivity of 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating methoxy (B1213986) groups at the 4- and 6-positions significantly enhances the electron density of the ring, thereby activating it towards electrophilic attack. This activation is most pronounced at the 5-position, which is ortho and para to the activating methoxy groups.

In the case of 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one, the 5-position is already substituted with an ethyl group. This sterically hinders and electronically deactivates the position for further substitution. Therefore, electrophilic attack is less likely to occur at this site. Alternative positions for substitution, such as the carbon atoms of the ethyl group or potential dearomatization reactions, would require specific and often harsh reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the pyrimidine ring. For activated pyrimidines, this reaction can proceed under relatively mild conditions. For instance, the bromination of 2(1H)-pyrimidinone derivatives in aqueous acidic solution has been shown to occur at the 5-position.

Nitration: The introduction of a nitro group (-NO2). This typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. Studies on 2-substituted pyrimidine-4,6-diones have demonstrated that nitration can occur at the 5-position to yield 5,5-gem-dinitropyrimidine derivatives.

Sulfonation: The introduction of a sulfonic acid group (-SO3H). This is typically achieved using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation and acylation reactions are generally difficult on pyrimidine rings due to the electron-deficient nature of the ring and potential complexation of the Lewis acid catalyst with the ring nitrogens.

Given the existing substitution pattern of this compound, direct electrophilic substitution on the pyrimidine ring at a carbon atom is challenging. Reactions with strong electrophiles might lead to addition products or degradation of the molecule rather than clean substitution.

Nucleophilic Reactions at the Pyrimidinone Core

The pyrimidinone core of this compound is susceptible to nucleophilic attack, particularly at the carbon atoms bearing the methoxy groups (C4 and C6) and the carbonyl carbon (C2). The methoxy groups are good leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic substitution at the C4 and C6 positions can be achieved with a variety of nucleophiles, leading to the displacement of one or both methoxy groups. The reactivity towards nucleophiles is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the 2-oxo group.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Pyrimidine Systems

NucleophileReagent ExampleExpected Product Type
AminesAlkylamines, Arylamines4- or 6-amino-5-ethyl-pyrimidin-2(1H)-one derivatives
HydrazinesHydrazine hydrate4- or 6-hydrazinyl-5-ethyl-pyrimidin-2(1H)-one derivatives
HydroxideSodium hydroxide4- or 6-hydroxy-5-ethyl-pyrimidin-2(1H)-one derivatives (uracil derivatives)
ThiolatesSodium thiomethoxide4- or 6-(methylthio)-5-ethyl-pyrimidin-2(1H)-one derivatives

These reactions often require elevated temperatures and may proceed stepwise, with the substitution of the first methoxy group being faster than the second. The specific conditions and outcomes would depend on the nucleophile's strength and the reaction parameters.

Transformations Involving the 2-Oxo Functionality

The 2-oxo group of the pyrimidinone ring exhibits typical carbonyl reactivity, although its reactivity is influenced by its position within the heterocyclic system and its amide-like character.

Key transformations include:

Conversion to Thione: The oxygen of the 2-oxo group can be replaced with sulfur to form the corresponding 2-thiopyrimidinone. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10).

Conversion to Imino Group: The carbonyl can be converted to an imino group through condensation with primary amines, although this is less common for pyrimidinones (B12756618) compared to simple ketones.

Chlorination: The 2-oxo group can be converted to a 2-chloro substituent using chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The resulting 2-chloropyrimidine (B141910) is a versatile intermediate for further nucleophilic substitutions at the 2-position.

Table 2: Transformations of the 2-Oxo Group

ReagentProduct Functionality
Lawesson's Reagent / P4S102-Thione
POCl3 / PCl52-Chloro

The conversion to the 2-chloro derivative is a particularly important transformation as it significantly expands the synthetic utility of the pyrimidine scaffold, allowing for the introduction of a wide range of nucleophiles at this position.

Modifications of the Methoxy Groups (e.g., Demethylation, Transetherification)

The methoxy groups at the 4- and 6-positions are susceptible to cleavage under various conditions, leading to demethylation or transetherification.

Demethylation: Cleavage of the methyl-oxygen bond can be effected by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by Lewis acids like boron tribromide (BBr3). This reaction would convert the methoxy groups to hydroxyl groups, yielding the corresponding 4,6-dihydroxy-5-ethylpyrimidin-2(1H)-one (an N,N'-disubstituted uracil (B121893) derivative). The ease of demethylation can depend on the specific reagents and conditions, and selective demethylation of one methoxy group over the other might be possible under carefully controlled conditions.

Transetherification: In the presence of an alcohol and an acid or base catalyst, it is possible to exchange the methoxy groups for other alkoxy groups. This reaction proceeds via a nucleophilic substitution mechanism where the alcohol acts as the nucleophile. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol.

Functionalization of the Ethyl Side Chain

The ethyl group at the 5-position offers another site for chemical modification. The reactivity of the ethyl group is similar to that of an ethyl group on an aromatic ring, with the adjacent pyrimidine ring influencing its reactivity.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could lead to the substitution of a hydrogen atom on the ethyl group with a halogen. This would likely occur preferentially at the benzylic-like α

Spectroscopic and Structural Elucidation of 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. The analysis of the ¹H and ¹³C NMR spectra, supported by advanced two-dimensional methodologies, provides unambiguous assignment of all proton and carbon signals for 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one.

Comprehensive ¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl and methoxy (B1213986) substituents, as well as the N-H proton of the pyrimidinone ring.

The ethyl group at the C5 position gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group, and their signal is therefore split into a quartet. These protons are expected to appear in the range of δ 2.4–2.7 ppm. The terminal methyl protons (-CH₃) of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet signal, which would typically be found further upfield, around δ 1.1–1.3 ppm. rsc.org

The two methoxy groups (-OCH₃) at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. They are expected to produce a sharp, intense singlet in the spectrum. Based on data from analogous 4,6-dimethoxypyrimidine (B185312) structures, this singlet would likely appear in the δ 3.9–4.1 ppm region. chemicalbook.com

The proton attached to the nitrogen at position 1 (N1-H) of the pyrimidinone ring is an amide proton. Its chemical shift is highly dependent on solvent, concentration, and temperature but is generally expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and δ 12.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (Ethyl)2.4 – 2.7Quartet (q)~7.5
-CH₃ (Ethyl)1.1 – 1.3Triplet (t)~7.5
-OCH₃ (C4, C6)3.9 – 4.1Singlet (s)N/A
N1-H9.0 – 12.0Broad Singlet (br s)N/A

Comprehensive ¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated, corresponding to the different carbon environments in the molecule.

The carbonyl carbon (C2) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 155–165 ppm, which is characteristic for amide-like carbonyl groups. rsc.org The C4 and C6 carbons, being attached to electronegative oxygen and nitrogen atoms, are also significantly deshielded and would likely resonate at approximately δ 160–170 ppm.

The C5 carbon, substituted with an ethyl group, would appear much further upfield. Its chemical shift is predicted to be around δ 100–110 ppm. The carbons of the substituents would be found at the highest field. The methoxy group carbons (-OCH₃) are expected to produce a single signal around δ 54–56 ppm. rsc.org The methylene carbon (-CH₂) of the ethyl group would likely appear at δ 18–22 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 13–15 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)155 – 165
C4, C6160 – 170
C5100 – 110
-OCH₃54 – 56
-CH₂- (Ethyl)18 – 22
-CH₃ (Ethyl)13 – 15

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the methylene proton quartet at ~2.5 ppm would correlate with the carbon signal at ~20 ppm, and the methoxy proton singlet at ~4.0 ppm would correlate with the carbon signal at ~55 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com Expected key correlations would include:

The methylene protons of the ethyl group showing a correlation to the C4, C5, and C6 carbons of the pyrimidine (B1678525) ring.

The methoxy protons showing correlations to the C4 and C6 carbons.

The N1-H proton showing correlations to the C2 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the protons of the ethyl group at C5 and the methyoxy group protons at C4 and C6, helping to confirm their relative proximity in the three-dimensional structure.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Characteristic Infrared Absorption Bands of Pyrimidinone Ring

The pyrimidinone ring exhibits several characteristic absorption bands in the infrared spectrum. The most prominent of these is the C=O stretching vibration of the amide group at C2. This band is typically strong and sharp, appearing in the region of 1650–1710 cm⁻¹. mdpi.comphyschemres.org The presence of conjugation and hydrogen bonding can influence its exact position.

The N-H stretching vibration associated with the N1-H group gives rise to a moderate to strong band, usually in the 3100–3300 cm⁻¹ region. This band is often broadened due to intermolecular hydrogen bonding in the solid state. mdpi.com Stretching vibrations corresponding to the C=N and C=C bonds within the heterocyclic ring are expected to produce a series of bands in the 1450–1600 cm⁻¹ range. physchemres.org Ring breathing modes and other skeletal vibrations typically occur in the fingerprint region below 1400 cm⁻¹. ijfans.org

Table 3: Predicted FT-IR Bands for the Pyrimidinone Ring

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 – 3300Medium-Strong, Broad
C=O Stretch (Amide)1650 – 1710Strong
C=N / C=C Ring Stretches1450 – 1600Medium-Strong

Vibrational Modes of Methoxy and Ethyl Substituents

The substituent groups also give rise to characteristic vibrational bands. The two methoxy groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). A strong C-O stretching band, characteristic of aryl ethers, is expected in the 1200–1275 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions.

The ethyl group will exhibit symmetric and asymmetric C-H stretching modes for its -CH₂- and -CH₃ components in the 2850–2980 cm⁻¹ range. rsc.org C-H bending (scissoring and rocking) vibrations for the methylene and methyl groups are expected to appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively. rsc.org

Table 4: Predicted FT-IR Bands for Substituent Groups

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Ethyl, Methoxy)2850 – 2980Medium-Strong
C-H Bend (Ethyl)1380 – 1465Medium
C-O Stretch (Methoxy)1020 – 1275Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (molecular formula: C₉H₁₄N₂O₃), the theoretical monoisotopic mass is 198.10044 Da.

In an HRMS experiment, typically using techniques like Electrospray Ionization (ESI), the compound would be expected to be detected as a protonated molecule, [M+H]⁺, with an exact mass of approximately 199.10772 Da. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for mass measurements with sub-ppm (parts per million) accuracy. This precision is crucial to differentiate the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental compositions). For instance, the HRESI-MS analysis of a related dihydrotetrazolopyrimidine derivative confirmed its molecular formula with high accuracy, demonstrating the power of this technique. researchgate.net

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaSpeciesTheoretical Monoisotopic Mass (Da)
C₉H₁₄N₂O₃[M+H]⁺199.10772
C₉H₁₄N₂O₃[M+Na]⁺221.08966

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing valuable insights into the compound's structure. The fragmentation pattern is characteristic of the molecule's functional groups and their connectivity. For this compound, the fragmentation is expected to initiate at the most labile bonds.

Key fragmentation pathways for pyrimidine derivatives often involve cleavages of the substituent groups from the core ring. mdpi.com Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to yield a fragment ion at m/z ~184. This is a common fragmentation for methoxy-substituted aromatic systems.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde from a methoxy group, resulting in a fragment at m/z ~169.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at the C5 position, leading to a significant ion at m/z ~170.

Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyrimidinone ring itself, though these pathways are often more complex.

The analysis of these characteristic fragment ions allows for the confirmation of the various structural components of the molecule, such as the presence and location of the ethyl and methoxy substituents. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation for [C₉H₁₄N₂O₃+H]⁺
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
199.11•CH₃ (15 Da)184.08[M+H-CH₃]⁺
199.11•C₂H₅ (29 Da)170.06[M+H-C₂H₅]⁺
199.11CH₂O (30 Da)169.08[M+H-CH₂O]⁺

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of conjugated systems.

The pyrimidinone ring is a chromophore that exhibits characteristic electronic transitions. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. orientjchem.org

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrimidinone system. The presence of auxochromes, such as the methoxy (-OCH₃) and oxo (=O) groups, which have lone pairs of electrons, can extend the conjugation and cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths.

n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are also sensitive to the solvent environment. researchgate.net

For substituted pyrimidines, π→π* transitions are often observed in the 200-300 nm region. orientjchem.org The ethyl group at the C5 position acts as a weak auxochrome, while the two methoxy groups at C4 and C6 are expected to have a more significant influence on the electronic spectrum due to the resonance effect of the oxygen lone pairs with the pyrimidine ring.

Table 3: Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax Range (nm)Contributing Chromophores
π→π~260-290Pyrimidinone conjugated system, -OCH₃ groups
n→π~300-340C=O group, ring Nitrogen atoms

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.

Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation via X-ray crystallography. The analysis would confirm the connectivity of the atoms and provide detailed geometric parameters.

Based on studies of similar pyrimidinone derivatives, several structural features can be anticipated nih.govresearchgate.net:

Ring Conformation: The dihydropyrimidinone ring is not perfectly planar and typically adopts a flattened boat or envelope conformation.

Substituent Orientation: The analysis would reveal the precise orientation of the ethyl and methoxy groups relative to the pyrimidine ring. The torsion angles would indicate the degree of steric hindrance and the preferred conformation in the solid state.

Intermolecular Interactions: The crystal packing is likely to be stabilized by intermolecular hydrogen bonds. The N-H group of the pyrimidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogen atoms can act as acceptors, leading to the formation of chains or more complex three-dimensional networks. nih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Table 4: Hypothetical Crystallographic Data Based on Similar Pyrimidinone Structures
ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
Key Bond Length (C=O)~1.23 Å
Key Bond Length (C-N ring)~1.35 - 1.39 Å
Dominant Intermolecular InteractionN-H···O=C Hydrogen Bonding

Elucidation of Molecular Conformation and Tautomeric Forms

The molecular conformation of pyrimidine derivatives can vary, with some adopting flattened boat or boat conformations in their dihydropyrimidinone rings. The specific conformation is influenced by the nature and position of substituents on the ring.

A crucial aspect of the structure of pyrimidin-2(1H)-ones is the potential for tautomerism. These compounds can exist in keto-enol or amino-imino forms, and the predominant tautomer is highly dependent on the solvent, temperature, and the electronic properties of the substituents. researchgate.netnih.gov For instance, derivatives of 4-hydroxypyrimidine (B43898) have been shown to undergo keto-enol tautomerization, with a strong preference for the keto form in the solid state. researchgate.netnih.gov In some cases, co-crystals containing a 1:1 ratio of different tautomers have been observed. researchgate.net Spectroscopic techniques, particularly IR and NMR spectroscopy, are instrumental in identifying the dominant tautomeric form in different phases. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of pyrimidinone derivatives is largely governed by intermolecular hydrogen bonding. The N-H and C=O groups on the pyrimidine ring are effective hydrogen bond donors and acceptors, respectively. These interactions often lead to the formation of well-defined supramolecular structures.

Theoretical and Computational Studies of 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its properties. nih.govmaterialsciencejournal.org

Optimized Molecular Geometries and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. This process calculates key structural parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrimidine (B1678525) ring and its substituents. It is expected that the pyrimidine ring would exhibit a nearly planar geometry, with slight puckering possible. The orientation of the ethyl and dimethoxy groups would be optimized to minimize steric hindrance.

Table 1: Predicted Structural Parameters for this compound Note: These are hypothetical values based on typical DFT results for similar structures and require actual computation for validation.

Parameter Predicted Value
Bond Lengths (Å)
N1-C2 1.38
C2=O8 1.23
C2-N3 1.39
N3-C4 1.33
C4-C5 1.42
C5-C6 1.38
C6-N1 1.34
C4-O9 1.36
C6-O11 1.36
C5-C13 1.51
**Bond Angles (°) **
C6-N1-C2 122.0
N1-C2-N3 115.0
C2-N3-C4 123.0
N3-C4-C5 118.0
C4-C5-C6 119.0
C5-C6-N1 123.0
**Dihedral Angles (°) **
C6-N1-C2-N3 ~0.0

Electronic structure analysis would further reveal the distribution of electron density and the nature of chemical bonds through techniques like Natural Bond Orbital (NBO) analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of synthesized compounds. semanticscholar.orgresearchgate.net

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are standard. researchgate.net The calculated shifts for this compound would be compared against an internal standard (e.g., Tetramethylsilane) to predict the experimental spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT helps in assigning the bands observed in Infrared (IR) and Raman spectra. researchgate.net Key predicted vibrations for this molecule would include the C=O stretching of the pyrimidinone ring, C-N and C-O stretching modes, and various bending modes of the ethyl and methoxy (B1213986) groups. A scaling factor is often applied to the calculated frequencies to better match experimental values. semanticscholar.org

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. materialsciencejournal.org The MESP map color-codes the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom (O8) and the nitrogen atoms of the pyrimidine ring.

Blue Regions: Represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

Green Regions: Denote areas of neutral potential.

This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical for understanding a molecule's chemical stability and reactivity. materialsciencejournal.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net

HOMO: For this compound, the HOMO is predicted to be primarily localized over the electron-rich pyrimidine ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electron donation.

LUMO: The LUMO is expected to be distributed mainly over the carbonyl group and the C4-C5-C6 portion of the ring, highlighting the electron-accepting regions of the molecule.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A large energy gap suggests high stability. researchgate.net

Table 2: Predicted FMO Parameters for this compound Note: These are hypothetical values based on typical DFT results for similar structures and require actual computation for validation.

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.5

Reactivity Site Prediction based on FMOs

The spatial distribution of the HOMO and LUMO provides a clear picture of potential reactive sites.

Nucleophilic Attack: The sites with the highest density in the LUMO are the most probable locations for a nucleophilic attack. In this molecule, this would likely be the carbonyl carbon (C2) and other carbons within the pyrimidine ring.

Electrophilic Attack: The regions with the highest density in the HOMO are the most susceptible to electrophilic attack. For this compound, these sites would include the nitrogen and oxygen atoms.

By combining FMO analysis with MESP mapping, a comprehensive and consistent picture of the molecule's reactivity can be established, guiding further experimental studies. researchgate.netdntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural or property-describing features of a molecule with a specific physical property. For a class of compounds like substituted pyrimidinones (B12756618), QSPR can be employed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

A typical QSPR study involves the following steps:

Dataset Compilation: A series of pyrimidine derivatives with known experimental property values would be selected. This dataset would ideally include this compound and its structural analogs.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Related to the molecular formula and connectivity (e.g., molecular weight, number of rings).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing information about the electronic properties (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the experimental property. mdpi.com

Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSPR model could predict a specific property by calculating its relevant molecular descriptors and inputting them into the established equation. The presence of the ethyl group at the 5-position and the two methoxy groups at the 4- and 6-positions would significantly influence the values of steric, electronic, and hydrophobic descriptors, thereby affecting the predicted property. nih.govnih.gov

To illustrate, a hypothetical QSPR study for a series of pyrimidinone derivatives might involve the descriptors shown in the interactive table below.

CompoundMolecular Weight (MW)LogPPolar Surface Area (PSA)Dipole Moment (Debye)Predicted Property
Analog 1170.150.865.53.2Value A
This compound 198.22 1.5 74.7 4.1 Value B (Predicted)
Analog 3212.252.174.74.5Value C
Analog 4184.191.283.93.8Value D

Note: The data in this table is illustrative and not based on experimental or calculated results.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. For a compound like this compound, computational modeling could be used to investigate its synthesis, tautomerism, or potential degradation pathways.

The synthesis of pyrimidinone cores often proceeds via multicomponent reactions like the Biginelli reaction. acs.org Computational studies of such reactions typically employ quantum mechanical methods, most notably Density Functional Theory (DFT). researchgate.netjchemrev.com

A computational investigation into a reaction mechanism would generally include:

Reactant and Product Optimization: The 3D geometries of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structures that connect reactants to products or intermediates. A transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analytical Methodologies for 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating mixtures. The choice of method depends on the analyte's properties and the analytical goal, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical compounds and active ingredients like 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one. biomedres.usresearchgate.net The development of a robust HPLC method is essential for separating the main compound from any impurities that may arise during synthesis or degradation. biomedres.usnih.gov Reversed-phase HPLC is particularly common for the analysis of pyrimidine (B1678525) derivatives. researchgate.net

Method development typically involves optimizing the stationary phase (e.g., C8 or C18 columns), the mobile phase composition (often a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. researchgate.netrjptonline.org The goal is to achieve a high-resolution separation between the main peak of this compound and peaks corresponding to starting materials, intermediates, by-products, or degradation products. rjptonline.org UV detection is commonly used, with the wavelength set to the absorbance maximum of the pyrimidinone chromophore to ensure high sensitivity. nih.gov Validated HPLC methods are critical for regulatory compliance, ensuring that pharmaceutical products meet strict quality standards. biomedres.us

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Column ACE C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 239 nm
Column Temperature 25 °C (Room Temperature)
Internal Standard Phenacetin

This table presents a hypothetical but typical set of starting parameters for method development, based on methods used for similar compounds. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While many pyrimidine derivatives, including this compound, may have insufficient volatility or thermal stability for direct GC analysis, they can be analyzed after conversion into more volatile derivatives. nih.gov A common derivatization technique is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nih.gov

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated capillary column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. GC is particularly useful for identifying and quantifying volatile impurities or residual solvents from the synthesis process. mdpi.com

Table 2: Example GC Method Parameters for a Derivatized Analyte

ParameterValue
Column DB-WAX Capillary Column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 270 °C
Oven Program Initial 40°C (10 min), ramp 10°C/min to 100°C, ramp 3°C/min to 140°C
Detector Flame Ionization Detector (FID)

This table outlines typical parameters for the GC analysis of volatile organic compounds. mdpi.commdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry. fishersci.comnih.gov It is an invaluable tool for qualitatively monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product, this compound. rsc.orgrjpbcs.com

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on glass or aluminum). The plate is then placed in a sealed chamber with a shallow layer of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential affinity for the stationary and mobile phases. chemcoplus.co.jp TLC also serves as a preliminary method for assessing the purity of the final product; the presence of a single spot suggests a pure compound, while multiple spots indicate the presence of impurities. libretexts.orgresearchgate.netstackexchange.com

Table 3: Representative TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 coated plates
Mobile Phase Butanol : Acetic Acid : Water mixture
Application Spotting with a glass capillary
Development Ascending development in a saturated chamber
Visualization UV light (254 nm) or chemical staining (e.g., sulfuric acid spray)

The parameters are based on a system used for separating a complex pyridine (B92270) derivative from its decomposition products. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful two-dimensional approach to analysis. This combination allows for both the separation of complex mixtures and the definitive identification of the individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This method is exceptionally well-suited for the analysis of pyrimidine derivatives in complex matrices. researchgate.netnih.gov

After separation on the LC column, the eluent is directed to the mass spectrometer. The analyte molecules are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to this compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govmdpi.com LC-MS/MS is the definitive technique for confirming the identity of the compound and for identifying and characterizing unknown impurities. mdpi.com

Table 4: Potential LC-MS/MS Parameters for Compound Identification

ParameterValue/Description
LC System UPLC/HPLC with a C18 reversed-phase column
Mobile Phase Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole or Q-TOF
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Parent Ion (m/z) [M+H]⁺ for this compound
Fragment Ions (m/z) Specific daughter ions resulting from fragmentation of the parent ion

These parameters are representative of methods used for the analysis of small organic molecules and metabolites. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. nih.gov It is a primary tool for the identification of volatile and semi-volatile organic compounds. researchgate.net As with standard GC, analysis of this compound would likely require prior derivatization to increase its volatility. nih.gov

Following separation in the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." semanticscholar.orgresearchgate.net This fragmentation pattern can be compared to spectral libraries (e.g., NIST) for positive identification of the compound and any volatile impurities. imrpress.comajrconline.org

Table 5: General GC-MS Parameters for Volatile Compound Analysis

ParameterValue/Description
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate
Oven Program Temperature ramp designed to separate compounds of interest
Ionization Source Electron Impact (EI) at 70 eV
MS Analyzer Quadrupole
Scan Range 40-500 amu
Identification Comparison of mass spectra with reference libraries (e.g., NIST)

The table provides a general framework for a GC-MS method used in the untargeted analysis of phytochemicals. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a widely employed technique for the quantitative analysis of pyrimidine derivatives. nih.govnih.gov This method is based on the principle that the analyte in solution absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

A typical UV-Vis spectrophotometric method for a pyrimidine derivative involves dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and acetonitrile, to prepare a stock solution of known concentration. nih.gov This stock solution is then serially diluted to create a series of standard solutions with decreasing concentrations. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for many pyrimidine derivatives is found in the UV range, for instance, around 275 nm. nih.govnih.gov

A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions. This plot should exhibit a linear relationship, adhering to the Beer-Lambert law, and is characterized by a high correlation coefficient (r²), typically close to 0.999. nih.gov The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. The method's validity is often confirmed through parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 1: Illustrative Data for UV-Vis Spectrophotometric Analysis

Concentration (µg/mL) Absorbance at λmax
10 0.152
20 0.305
30 0.458
40 0.611

Microanalytical Techniques (e.g., Elemental Analysis)

Microanalytical techniques, most notably elemental analysis, are fundamental for the structural characterization of newly synthesized compounds like this compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₁₂N₂O₃).

A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. This analysis is a standard procedure in the characterization of novel pyrimidine derivatives and is often reported in conjunction with other spectroscopic data to confirm the identity and structure of the synthesized molecule. nih.govbiointerfaceresearch.com

Table 2: Hypothetical Elemental Analysis Data for this compound

Element Theoretical % Found %
Carbon (C) 52.17 52.21
Hydrogen (H) 6.57 6.60

Future Directions and Advanced Research Frontiers for 5 Ethyl 4,6 Dimethoxypyrimidin 2 1h One

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

While classical methods for pyrimidine (B1678525) synthesis exist, future efforts will likely focus on developing more efficient, selective, and sustainable pathways to 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one and its analogs. Research in this area could significantly improve yield, reduce waste, and allow for more precise molecular editing.

Modern synthetic strategies such as one-pot, multicomponent reactions, exemplified by the Biginelli reaction, offer a streamlined approach to creating dihydropyrimidinones. mdpi.comjmchemsci.com Future work could adapt these methods by exploring novel catalysts and solventless conditions to enhance the reaction's green chemistry profile. mdpi.com Microwave-assisted synthesis, which has been shown to accelerate reaction times for related structures, presents another promising avenue for improving efficiency. omicsonline.org

Key areas for development include:

Catalyst Innovation: Investigating new acid or base catalysts to improve reaction kinetics and yield.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production.

Regioselectivity Control: Developing methods that offer precise control over the placement of substituents, which is crucial when synthesizing derivatives. This is particularly important for pyrimidine scaffolds where different positions have distinct reactive handles. nih.gov

Table 1: Potential Synthetic Strategies for Enhanced Efficiency

Strategy Potential Advantage Relevant Research Context
Multicomponent Reactions (e.g., Biginelli) High atom economy, operational simplicity, reduced waste. jmchemsci.com Widely used for dihydropyrimidinone synthesis. mdpi.comomicsonline.org
Microwave-Assisted Synthesis Rapid reaction times, improved yields, cleaner reactions. omicsonline.org Proven effective for accelerating condensation reactions. omicsonline.org
Flow Chemistry Enhanced safety, scalability, and process control. A modern approach for optimizing chemical manufacturing.

Integration of Advanced Characterization with In-Silico Modeling

A synergistic approach combining advanced experimental characterization with computational modeling is essential for a deep understanding of the structural and electronic properties of this compound. While standard techniques provide foundational data, integrating them with in-silico methods can offer predictive insights and help interpret complex experimental results.

Advanced Characterization: Techniques like single-crystal X-ray diffraction (SC-XRD) are crucial for unambiguously determining the three-dimensional structure and packing of molecules in the solid state. nih.govacs.org Advanced Nuclear Magnetic Resonance (NMR) spectroscopy experiments can elucidate molecular structure and hydrogen bonding persistence in solution. nih.govacs.org

In-Silico Modeling: Computational studies, particularly using Density Functional Theory (DFT), can predict geometric parameters, vibrational frequencies (IR spectra), and electronic properties like HOMO-LUMO energy gaps. researchgate.net Such calculations have been successfully applied to other pyrimidine derivatives to understand their structural details and reactivity. researchgate.net Molecular docking simulations can further predict how the molecule might interact with biological targets or other molecules. mdpi.comnih.gov

This integrated approach allows researchers to build a comprehensive profile of the molecule, from its fundamental quantum mechanical properties to its macroscopic behavior.

Table 2: Integrated Characterization and Modeling Techniques

Technique Purpose Expected Outcome for this compound
Single-Crystal X-ray Diffraction (SC-XRD) Determine precise 3D molecular structure and crystal packing. nih.gov Elucidation of bond lengths, angles, and intermolecular interactions.
Advanced NMR Spectroscopy Analyze structure and dynamics in solution. acs.org Confirmation of connectivity and study of hydrogen bonding behavior.
Density Functional Theory (DFT) Calculate electronic structure and predict properties. researchgate.net Prediction of spectroscopic data, dipole moment, and molecular electrostatic potential.

Exploration of Supramolecular Interactions and Crystal Engineering

The pyrimidinone core is predisposed to forming robust hydrogen bonds, particularly N-H···O interactions, which are fundamental to its structural chemistry and resemble the interactions between DNA and RNA nucleobases. nih.govacs.org A key research frontier is the exploration and exploitation of these interactions in this compound for crystal engineering.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. acs.org For this compound, research could focus on:

Polymorph Screening: Investigating how different crystallization conditions (e.g., solvents, temperature) can lead to different crystalline forms (polymorphs), each with unique physical properties.

Co-crystal Formation: Systematically combining this compound with other molecules (co-formers) to create new multi-component crystals with tailored properties such as solubility or stability.

Understanding Hydrogen Bond Networks: Detailed studies of the supramolecular synthons—the recurring patterns of intermolecular interactions—can provide a basis for predictable crystal design. Studies on similar pyrimidinones (B12756618) have shown that N-H···O hydrogen bonds are highly persistent and direct the formation of dimers or larger aggregates, which then assemble into the final crystal structure. nih.govacs.org

By understanding and controlling these supramolecular interactions, it may be possible to design materials based on the this compound scaffold with specific optical, electronic, or mechanical properties.

Design of Libraries of Derivatives for Structure-Based Research

The development of a chemical library based on the this compound scaffold represents a significant opportunity for advancing structure-based research. Such libraries, containing systematically varied analogs, are invaluable tools for developing and validating new analytical methods, probing molecular interactions, and discovering new functionalities.

The design of these libraries can be guided by the known reactivity of the pyrimidine ring. nih.govacs.org For instance, different positions on the scaffold can be functionalized to modulate properties like lipophilicity, hydrogen bonding capability, and steric profile. A combinatorial "split-and-pool" strategy could be employed to rapidly generate a large number of unique derivatives. acs.org

Table 3: Framework for a Derivative Library Based on this compound

Modification Site Type of Variation Potential Impact on Properties
N1/N3 positions Alkylation, Acylation Modulate hydrogen bonding, solubility, and steric hindrance.
C5-Ethyl group Varying alkyl chain length, introducing branching or rings Fine-tune lipophilicity and conformational flexibility.

Such a library would not be intended for therapeutic use but would serve as a powerful research platform. For example, the derivatives could be used to develop more sensitive chromatographic separation methods, to calibrate mass spectrometry techniques, or to serve as model compounds for studying the fundamental principles of molecular recognition. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : A common approach involves condensation of substituted aldehydes with aminonicotinamide derivatives. For example, 2-amino-4,6-dimethyl nicotinamide can react with aryl aldehydes under oxidative conditions to form pyrimidinone derivatives . Optimization includes adjusting solvent systems (e.g., DMF or ethanol), temperature (60–80°C), and oxidizing agents (e.g., MnO₂ or H₂O₂). Purity can be enhanced via recrystallization in ethanol-water mixtures or column chromatography using silica gel .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be effectively utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the ethyl substituent (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 198 for [M+H]⁺).
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding patterns. SHELX programs are widely used for refinement, particularly for small-molecule structures .

Q. What experimental approaches are recommended to investigate the keto-enol tautomerism of this compound in different solvents?

  • Methodological Answer : Tautomeric equilibria can be studied via:

  • Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect enol (broad OH peak) vs. keto (sharp carbonyl peaks) forms.
  • UV-Vis spectroscopy : Track absorbance changes in polar (e.g., water) vs. nonpolar solvents (e.g., hexane).
  • X-ray diffraction : Compare crystal structures to identify dominant tautomers (e.g., 4,6-dimethoxypyrimidin-2-ol as a keto-enol tautomer) .

Advanced Research Questions

Q. What methodologies are employed to analyze the hydrogen-bonding networks and supramolecular assembly of this compound in crystalline states?

  • Methodological Answer : Graph set analysis (G. A. Etter’s formalism) can categorize hydrogen bonds (e.g., N-H···O, O-H···O) into motifs like chains or rings. Pair SHELX-refined crystallographic data with software like Mercury to visualize interactions. For example, urea co-crystals of pyrimidinones exhibit layered hydrogen-bonded networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.